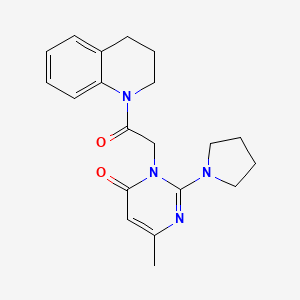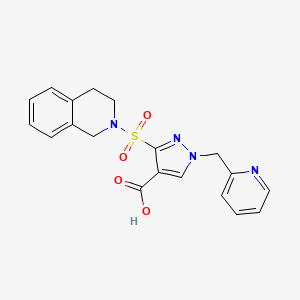![molecular formula C22H21N5O3 B14963790 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14963790.png)
2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines
Métodos De Preparación
The synthesis of 2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and pyrimidine intermediates, followed by their fusion and subsequent functionalization. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrimidine rings allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other triazolopyrimidines and related heterocyclic compounds. Compared to these, 2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H21N5O3 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21N5O3/c1-14-6-4-5-7-18(14)24-21(28)13-26-22(29)27-15(2)23-19(12-20(27)25-26)16-8-10-17(30-3)11-9-16/h4-12H,13H2,1-3H3,(H,24,28) |
Clave InChI |
QECYAGCMYXILHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide](/img/structure/B14963709.png)

![N-(4-acetylphenyl)-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B14963718.png)
![1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea](/img/structure/B14963719.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B14963723.png)
![N-(4-chlorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide](/img/structure/B14963729.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14963734.png)

![6-(3-methylbenzyl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14963744.png)
![7-methyl-N-[2-(pyrrolidin-1-yl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14963752.png)

![3-(3-chlorophenyl)-1-(4-ethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14963774.png)
![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14963775.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B14963783.png)
